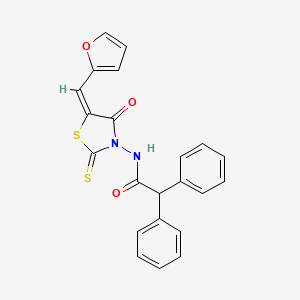
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide, also known as CECB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain enzymes and proteins in the body. For example, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and propagation of inflammatory responses. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of certain proteins that are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide for lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, even at high doses. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has a long half-life, which makes it suitable for long-term studies. However, one of the main limitations of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Moreover, further studies are needed to elucidate the mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide and its potential use as a neuroprotective agent. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide in animal models of disease.
Métodos De Síntesis
The synthesis of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide involves the condensation reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified using standard chromatographic techniques. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has also been investigated for its potential use as a neuroprotective agent. The compound has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-11-9(13)6-8(7-10(11)17-2)12(16)15-5-4-14/h6-7H,3,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMEAGIDRLGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)
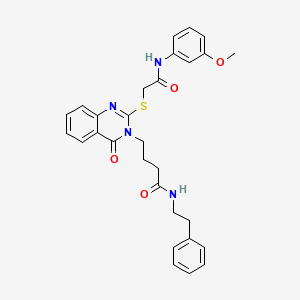
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
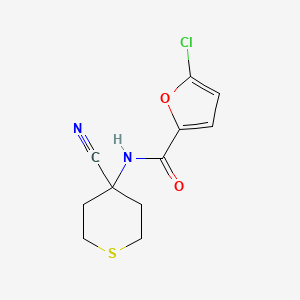
![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)
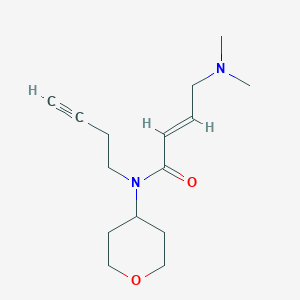
![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)
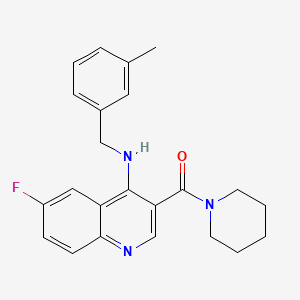
![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)
